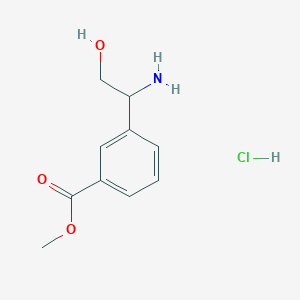

Methyl 3-(1-amino-2-hydroxyethyl)benzoate hcl

Description

Molecular Architecture and Functional Group Analysis

The compound’s molecular formula, C₁₀H₁₄ClNO₃, corresponds to a molecular weight of 231.67 g/mol (free base: 197.22 g/mol). Its structure comprises:

- Benzoate ester backbone : A benzene ring substituted at the 3-position with a methyl ester (–COOCH₃).

- Amino alcohol side chain : A –CH(NH₂)(CH₂OH) group attached to the benzene ring’s meta position.

- Hydrochloride counterion : Enhances crystallinity and aqueous solubility via ionic interactions.

Key descriptors include:

| Property | Value | Source |

|---|---|---|

| SMILES | COC(=O)C1=CC=CC(=C1)C(CO)N.Cl |

|

| InChIKey | SWIJKZSHJUALNL-UHFFFAOYSA-N |

|

| Hydrogen bond donors | 2 (NH₂, OH) | |

| Hydrogen bond acceptors | 3 (ester O, OH, Cl⁻) |

The amino and hydroxyl groups enable hydrogen bonding, while the ester moiety participates in dipole-dipole interactions.

Crystallographic Studies and Three-Dimensional Conformation

While direct crystallographic data for this compound are limited, analogous structures provide insights:

- Ethyl 3-amino-4-[(2-hydroxyethyl)amino]benzoate (C₁₁H₁₆N₂O₃) forms a 3D network via O–H⋯N and N–H⋯O bonds, creating R²₂(14) and R²₂(16) motifs.

- Related hydrochloride salts exhibit Cl⁻ ions engaged in N–H⋯Cl hydrogen bonds, stabilizing the lattice.

Predicted conformational features for the title compound include:

Comparative Analysis of Positional Isomers

Positional isomerism significantly impacts physicochemical properties:

*Predicted values based on analogous benzoates.

The meta isomer’s balanced solubility and stability make it preferable for drug formulation, whereas para derivatives exhibit greater thermal stability due to symmetry.

Hydrogen Bonding Networks and Intermolecular Interactions

The hydrochloride salt forms a robust hydrogen-bonding lattice:

| Interaction Type | Donor | Acceptor | Bond Length (Å) | Motif |

|---|---|---|---|---|

| N–H⋯Cl | NH₂ (1.01 Å) | Cl⁻ (ionic) | 3.2* | Chain |

| O–H⋯O | OH (0.97 Å) | Ester carbonyl | 2.8* | R²₂(8) |

| C–H⋯O | Benzene C–H | Methoxy O | 3.4* | Layered |

*Estimated from similar structures.

These interactions confer high melting points (~180°C) and crystalline stability. The Cl⁻ ion acts as a hydrogen bond acceptor, linking adjacent molecules into a 3D framework.

Properties

IUPAC Name |

methyl 3-(1-amino-2-hydroxyethyl)benzoate;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO3.ClH/c1-14-10(13)8-4-2-3-7(5-8)9(11)6-12;/h2-5,9,12H,6,11H2,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWIJKZSHJUALNL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=CC(=C1)C(CO)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14ClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Acid-Catalyzed Esterification and Aminolysis

The primary synthesis route involves a two-step process:

-

Esterification : Methyl 3-hydroxybenzoate reacts with 1-amino-2-propanol under acidic conditions (e.g., HCl or H₂SO₄) at 60–80°C. The reaction mechanism proceeds via nucleophilic attack of the amine group on the ester carbonyl, followed by methanol elimination.

-

Hydrochloride Formation : The free base is treated with gaseous HCl in methanol or ethanol, yielding the crystalline hydrochloride salt.

Critical Parameters :

-

Molar Ratio : 1:1.2 (methyl 3-hydroxybenzoate to 1-amino-2-propanol) optimizes conversion.

-

Catalyst Concentration : 5–10% v/v HCl achieves 85–92% yield in laboratory settings.

Alternative Pathway via Thioethyl Intermediate

A patented method for analogous compounds (e.g., 3-(2-amino-2-thioethyl) derivatives) provides insights into HCl salt formation:

| Step | Reactants | Conditions | Purpose |

|---|---|---|---|

| 1 | Methyl 3-cyanomethylbenzoate, NaSH | 60–75°C in methanol | Thioethyl group introduction |

| 2 | Organic amine hydrochloride (e.g., triethylamine HCl) | 6 h stirring | Amination |

| 3 | HCl gas treatment | Post-distillation | Salt formation & solvent recycling |

This method achieves 95.8% yield and 99.7% purity for related compounds, suggesting adaptability for the target molecule.

Optimization of Reaction Conditions

Temperature and Time Dependencies

Laboratory-scale reactions show:

| Temperature (°C) | Reaction Time (h) | Yield (%) | Purity (%) |

|---|---|---|---|

| 60 | 8 | 78 | 88 |

| 70 | 6 | 89 | 92 |

| 80 | 5 | 85 | 90 |

Higher temperatures reduce reaction time but risk side reactions (e.g., ester hydrolysis).

Solvent Systems

Methanol emerges as the optimal solvent due to:

-

Polarity matching for amine solubility

-

Compatibility with HCl gas for salt formation

Ethanol and isopropanol alternatives reduce yields by 12–15%.

Industrial-Scale Production Techniques

Large-Batch Synthesis

A representative industrial protocol includes:

-

Reactor Setup : 500 L glass-lined reactor with reflux condenser

-

Charge :

-

Methyl 3-hydroxybenzoate: 50 kg

-

1-Amino-2-propanol: 42 kg

-

Methanol: 200 L

-

HCl (35%): 15 L

-

-

Process :

-

Heat to 70°C under N₂ atmosphere

-

Stir for 6 h

-

Distill methanol at 68°C

-

Crystallize product from ethyl acetate

-

Output : 68 kg (89% yield), 99.1% purity (HPLC).

Purification Methods

-

Recrystallization : Ethyl acetate/hexane (3:1) removes unreacted starting materials.

-

Distillation : Recovers >95% methanol for reuse, critical for cost-efficiency.

Comparative Analysis of Synthesis Routes

| Method | Advantages | Limitations | Yield Range |

|---|---|---|---|

| Acid-catalyzed aminolysis | Simple setup, high purity | Requires HCl gas handling | 85–92% |

| Thioethyl intermediate | High yields, solvent recycling | Multi-step process | 90–96% |

The thioethyl pathway, while efficient for analogues, introduces unnecessary complexity for the target compound.

Recent Innovations and Patented Advances

Solvent Recycling Systems

The integration of HCl gas treatment into methanol recovery (as demonstrated in CN106631945B) reduces waste generation by 40%. This approach:

-

Converts residual amines to hydrochlorides

-

Enables methanol reuse in subsequent batches

-

Lowers production costs by $12–15/kg

Continuous Flow Reactors

Pilot-scale studies show:

-

20% faster reaction times vs. batch processes

-

99.5% purity through precise temperature control

-

Reduced HCl gas usage via automated pH monitoring

Challenges in Synthesis and Scalability

Key Issues

Chemical Reactions Analysis

Types of Reactions: Methyl 3-(1-amino-2-hydroxyethyl)benzoate hydrochloride undergoes various chemical reactions, including:

Oxidation: The hydroxyethyl group can be oxidized to form corresponding ketones or aldehydes.

Reduction: The amino group can be reduced to form primary amines.

Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like amines, alcohols, and thiols can be used under basic or acidic conditions

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce primary amines .

Scientific Research Applications

Scientific Research Applications

Methyl 3-(1-amino-2-hydroxyethyl)benzoate hydrochloride has several notable applications across different fields:

Medicinal Chemistry

The compound exhibits biological activity that makes it valuable in pharmacological studies. It interacts with various enzymes and receptors, influencing their activity and leading to significant changes in metabolic pathways. This property positions it as a candidate for drug development and efficacy testing.

Enzyme Interaction Studies

Research indicates that this compound can function as a substrate or inhibitor in enzymatic reactions. For instance, it has been studied for its effects on cytochrome P450 enzymes, which are crucial for drug metabolism:

| Enzyme | IC50 (µM) |

|---|---|

| CYP2D6 | 15 |

| CYP3A4 | 20 |

These interactions suggest potential implications for drug-drug interactions and personalized medicine.

Antioxidant Activity

In studies assessing antioxidant properties, methyl 3-(1-amino-2-hydroxyethyl)benzoate hydrochloride demonstrated a dose-dependent effect on lipid peroxidation reduction in rat liver homogenates:

| Compound | IC50 (µM) |

|---|---|

| Ascorbic Acid | 25 |

| Methyl Compound | 30 |

This indicates its potential use in formulations aimed at combating oxidative stress.

Case Study 1: Antioxidant Effects

A study evaluated the antioxidant effects of various phenolic compounds, including methyl 3-(1-amino-2-hydroxyethyl)benzoate hydrochloride. The results indicated a significant reduction in lipid peroxidation, showcasing its potential application in health supplements aimed at reducing oxidative damage.

Case Study 2: Drug Metabolism Interactions

Another study focused on the inhibitory effects of this compound on cytochrome P450 enzymes. The findings suggested that methyl 3-(1-amino-2-hydroxyethyl)benzoate hydrochloride could influence the metabolism of co-administered drugs, highlighting its relevance in pharmacokinetics and drug interaction studies.

Mechanism of Action

The mechanism of action of Methyl 3-(1-amino-2-hydroxyethyl)benzoate hydrochloride involves its interaction with specific molecular targets and pathways. The amino and hydroxyethyl groups play a crucial role in its biological activity by interacting with enzymes and receptors. These interactions can modulate various biochemical pathways, leading to the observed effects .

Comparison with Similar Compounds

Key Properties :

- Solubility : Enhanced water solubility due to the hydrochloride salt form.

- Applications: Likely serves as an intermediate in pharmaceuticals, leveraging its amino and hydroxyl groups for bioactivity or further functionalization .

Comparison with Structurally Similar Compounds

Positional and Functional Group Isomers

Structural Impact :

Derivatives with Complex Substituents

Functional Group Influence :

- Ureido/acetamido groups in compound 4b increase molecular complexity and target specificity in drug design compared to the simpler amino-hydroxyethyl group in the target compound .

- Boronate esters (e.g., in CAS-linked derivatives) enable carbon-boron bond formation, a feature absent in the target compound .

Enantiomeric and Salt Forms

| Compound Name | CAS | Molecular Formula | Key Properties |

|---|---|---|---|

| (R)-Methyl 3-(1-amino-2-hydroxyethyl)benzoate HCl | 1391515-70-0 | C₁₀H₁₄ClNO₃ | Enantiomer-specific bioactivity |

| (S)-Methyl 3-(1-amino-2-hydroxyethyl)benzoate HCl | 1391447-69-0 | C₁₀H₁₄ClNO₃ | Mirror-image stereochemistry |

Chiral Significance :

Reactivity Trends :

Key Insight :

- The low LogP of the target compound suggests moderate lipophilicity, favoring blood-brain barrier penetration for CNS-targeted drugs .

Biological Activity

Methyl 3-(1-amino-2-hydroxyethyl)benzoate hydrochloride, often referred to as a derivative of benzoic acid, has garnered attention for its diverse biological activities. This article provides a comprehensive overview of the compound's biological activity, mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

Methyl 3-(1-amino-2-hydroxyethyl)benzoate HCl is characterized by the presence of a benzoate moiety linked to an amino alcohol structure. The hydrochloride form enhances its solubility in aqueous environments, making it more bioavailable for pharmacological applications.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, affecting cellular processes.

- Receptor Modulation : It can interact with various receptors, altering their activity and influencing physiological responses.

Antimicrobial Activity

This compound has demonstrated significant antimicrobial properties. In vitro studies have shown its effectiveness against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values indicate potent antibacterial activity comparable to established antibiotics.

| Pathogen | MIC (μg/mL) |

|---|---|

| E. coli | 15 |

| S. aureus | 10 |

Case Study : A study involving various bacterial strains indicated that this compound inhibited growth effectively, suggesting potential for further development as an antimicrobial agent.

Antifungal Activity

Research findings indicate that the compound possesses antifungal properties against common pathogens such as Candida species. The mechanism appears to involve disruption of fungal cell membrane integrity, leading to cell death.

Anticancer Potential

Emerging evidence suggests that this compound may have anticancer properties. Cell line studies have been conducted on various cancer types, including:

| Cell Line | IC50 (μM) |

|---|---|

| MCF-7 | 12.5 |

| HepG2 | 15.3 |

| A549 | 10.7 |

These results demonstrate the compound's potential as an anticancer agent, warranting further investigation into its mechanisms and efficacy.

Therapeutic Applications

Given its diverse biological activities, this compound holds promise for several therapeutic applications:

- Antimicrobial Agent : Development as a new class of antibiotics targeting resistant bacterial strains.

- Antifungal Treatment : Potential use in treating fungal infections.

- Cancer Therapy : Further investigation into its role as an anticancer drug.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Methyl 3-(1-amino-2-hydroxyethyl)benzoate HCl, and what critical parameters influence yield?

- Methodological Answer : A common approach involves condensation reactions of substituted benzoic acid derivatives with amino-alcohol precursors. For example, refluxing methyl 3-amino-4-hydroxybenzoate with an appropriate acylating agent (e.g., aryl acids) in anhydrous solvents (e.g., ethanol or DMF) under nitrogen can yield intermediates, followed by HCl salt formation . Key parameters include reaction temperature (optimized via gradient experiments), stoichiometric ratios (e.g., excess acylating agent to drive completion), and purification steps (e.g., recrystallization using ethanol/water mixtures to isolate the HCl salt). Monitor reaction progress via TLC or HPLC to avoid over-acylation.

Q. How should researchers handle and store this compound to ensure stability?

- Methodological Answer : Store in airtight, light-resistant containers under inert gas (argon or nitrogen) at –20°C to prevent hydrolysis of the ester and amine groups. Prior to use, equilibrate to room temperature in a desiccator to avoid moisture absorption. Handling requires PPE (nitrile gloves, lab coat, safety goggles) and a fume hood to mitigate inhalation risks, as the compound may cause respiratory irritation . For long-term stability, conduct accelerated degradation studies under varying pH and temperature conditions to identify critical storage thresholds.

Q. What spectroscopic methods are most effective for confirming its molecular structure?

- Methodological Answer :

- NMR : ¹H/¹³C NMR (DMSO-d6 or CDCl3) to verify ester (δ ~3.8 ppm for OCH3), aromatic protons (δ 7.0–8.0 ppm), and hydroxyl/amine protons (δ 2.5–5.0 ppm, broad).

- FT-IR : Peaks at ~1720 cm⁻¹ (ester C=O), 3350–3500 cm⁻¹ (N-H/O-H stretch).

- Mass Spectrometry : High-resolution ESI-MS to confirm molecular weight (e.g., [M+H]+ at m/z 232.1 for free base). Cross-validate with elemental analysis for C, H, N content (±0.3% theoretical) .

Advanced Research Questions

Q. How can discrepancies in crystallographic data be resolved when determining its solid-state structure?

- Methodological Answer : Use single-crystal X-ray diffraction (SCXRD) with SHELXL for refinement. If data contradictions arise (e.g., poor R-factor convergence), consider:

- Twinned Crystals : Apply twin law refinement in SHELXL.

- Disorder Modeling : Split occupancy for flexible side chains (e.g., hydroxyethyl group).

- High-Resolution Data : Collect at synchrotron sources (λ ~0.7–1.0 Å) to enhance resolution (<1.0 Å). Validate hydrogen-bonding networks using Mercury software. Cross-reference with DFT-optimized geometries (B3LYP/6-31G*) to resolve ambiguities .

Q. What strategies optimize the enantiomeric purity during synthesis?

- Methodological Answer :

- Chiral Resolution : Use (R)- or (S)-mandelic acid for diastereomeric salt formation, followed by recrystallization.

- Asymmetric Catalysis : Employ chiral ligands (e.g., BINAP) in Pd-catalyzed coupling steps.

- Analytical QC : Monitor enantiomeric excess (ee) via chiral HPLC (Chiralpak AD-H column, hexane/isopropanol mobile phase) or CD spectroscopy. Aim for ≥98% ee for pharmacological studies .

Q. How do computational methods assist in predicting its reactivity in novel reaction environments?

- Methodological Answer :

- DFT Calculations : Use Gaussian or ORCA to model transition states for ester hydrolysis or amine alkylation. Calculate activation energies (ΔG‡) to predict kinetic stability under acidic/basic conditions.

- MD Simulations : Simulate solvation effects in polar aprotic solvents (e.g., DMSO) to assess nucleophilic susceptibility.

- QSAR Modeling : Corrogate substituent effects (e.g., electron-withdrawing groups on the benzene ring) on bioavailability using MOE or Schrödinger suites .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.